N-[3-(hydroxymethyl)-2-methylphenyl]-4-[(3-methylpiperidin-1-yl)methyl]benzamide
Overview
Description
N-[3-(hydroxymethyl)-2-methylphenyl]-4-[(3-methylpiperidin-1-yl)methyl]benzamide, also known as HM-3, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of benzamides, which are known to have various biological activities.
Scientific Research Applications
N-[3-(hydroxymethyl)-2-methylphenyl]-4-[(3-methylpiperidin-1-yl)methyl]benzamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. In addition, N-[3-(hydroxymethyl)-2-methylphenyl]-4-[(3-methylpiperidin-1-yl)methyl]benzamide has been studied for its effects on the central nervous system, including its ability to modulate dopamine release and improve cognitive function. N-[3-(hydroxymethyl)-2-methylphenyl]-4-[(3-methylpiperidin-1-yl)methyl]benzamide has also been investigated for its potential use in the treatment of Parkinson's disease and schizophrenia.
Mechanism of Action
The mechanism of action of N-[3-(hydroxymethyl)-2-methylphenyl]-4-[(3-methylpiperidin-1-yl)methyl]benzamide is not fully understood, but it is thought to involve the modulation of dopamine release in the brain. N-[3-(hydroxymethyl)-2-methylphenyl]-4-[(3-methylpiperidin-1-yl)methyl]benzamide has been shown to increase dopamine release in the striatum, which is involved in motor control and reward processing. This effect is thought to be mediated by the activation of dopamine D2 receptors. In addition, N-[3-(hydroxymethyl)-2-methylphenyl]-4-[(3-methylpiperidin-1-yl)methyl]benzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.
Biochemical and Physiological Effects:
N-[3-(hydroxymethyl)-2-methylphenyl]-4-[(3-methylpiperidin-1-yl)methyl]benzamide has been shown to have several biochemical and physiological effects. It has been shown to increase dopamine release in the striatum, leading to improved motor control and reward processing. N-[3-(hydroxymethyl)-2-methylphenyl]-4-[(3-methylpiperidin-1-yl)methyl]benzamide has also been shown to have anti-inflammatory effects by inhibiting the activity of COX-2. In addition, N-[3-(hydroxymethyl)-2-methylphenyl]-4-[(3-methylpiperidin-1-yl)methyl]benzamide has been shown to improve cognitive function and memory.
Advantages and Limitations for Lab Experiments
One advantage of using N-[3-(hydroxymethyl)-2-methylphenyl]-4-[(3-methylpiperidin-1-yl)methyl]benzamide in lab experiments is its reproducible synthesis method, which allows for large-scale production. In addition, N-[3-(hydroxymethyl)-2-methylphenyl]-4-[(3-methylpiperidin-1-yl)methyl]benzamide has been extensively studied and has a well-established mechanism of action. However, one limitation of using N-[3-(hydroxymethyl)-2-methylphenyl]-4-[(3-methylpiperidin-1-yl)methyl]benzamide in lab experiments is its potential toxicity, which requires careful dosing and monitoring.
Future Directions
There are several future directions for the study of N-[3-(hydroxymethyl)-2-methylphenyl]-4-[(3-methylpiperidin-1-yl)methyl]benzamide. One area of interest is its potential use in the treatment of Parkinson's disease and schizophrenia. Further studies are needed to determine the efficacy and safety of N-[3-(hydroxymethyl)-2-methylphenyl]-4-[(3-methylpiperidin-1-yl)methyl]benzamide in these conditions. In addition, the effects of N-[3-(hydroxymethyl)-2-methylphenyl]-4-[(3-methylpiperidin-1-yl)methyl]benzamide on other neurotransmitter systems, such as serotonin and norepinephrine, should be investigated. Finally, the development of more potent and selective N-[3-(hydroxymethyl)-2-methylphenyl]-4-[(3-methylpiperidin-1-yl)methyl]benzamide analogs may lead to improved therapeutic outcomes.
properties
IUPAC Name |
N-[3-(hydroxymethyl)-2-methylphenyl]-4-[(3-methylpiperidin-1-yl)methyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-16-5-4-12-24(13-16)14-18-8-10-19(11-9-18)22(26)23-21-7-3-6-20(15-25)17(21)2/h3,6-11,16,25H,4-5,12-15H2,1-2H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWRJIAWUOILFQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3C)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(hydroxymethyl)-2-methylphenyl]-4-[(3-methylpiperidin-1-yl)methyl]benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.